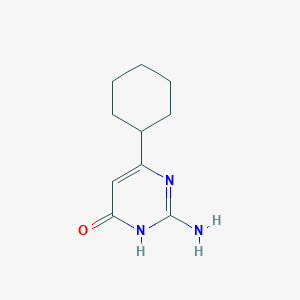

2-Amino-6-cyclohexylpyrimidin-4-OL

Beschreibung

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Biology and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities. researchgate.netrasayanjournal.co.in This significance stems from the fundamental role of the pyrimidine ring in nature as a core component of nucleobases like cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. This inherent biological relevance has inspired chemists to utilize the pyrimidine scaffold as a template for designing molecules that can interact with a wide array of biological targets.

The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to a diverse library of compounds with tailored pharmacological profiles. Consequently, pyrimidine derivatives have been successfully developed into drugs for a multitude of therapeutic applications, including but not limited to:

Anticancer agents: A notable number of FDA-approved anticancer drugs feature a pyrimidine core. nih.gov

Antimicrobial agents: The scaffold is present in various antibacterial and antifungal compounds. researchgate.net

Antiviral therapies: Pyrimidine analogues have been crucial in the fight against viral infections.

Cardiovascular drugs: Certain derivatives exhibit beneficial effects on the cardiovascular system.

Central nervous system (CNS) agents: The pyrimidine structure has been incorporated into drugs targeting CNS disorders.

Architectural Features and Therapeutic Relevance of the Pyrimidinol Scaffold

The subject of this article, 2-Amino-6-cyclohexylpyrimidin-4-OL, belongs to the pyrimidinol class, characterized by a hydroxyl group at the C4 position. This feature, in tautomeric equilibrium with the 4-oxo form (pyrimidin-4-one), is crucial in defining the molecule's chemical behavior and biological interactions. The presence of the hydroxyl/oxo group, along with the amino group at the C2 position, provides key hydrogen bond donor and acceptor sites, which are critical for binding to biological macromolecules such as enzymes and receptors. nih.gov

The therapeutic relevance of the 2-aminopyrimidin-4-ol scaffold is underscored by its appearance in various patented chemical series with potential therapeutic applications. For instance, derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. google.com Furthermore, patents have disclosed 4-substituted-2-aminopyrimidine derivatives as potential histamine-3 receptor agonists, suggesting a role in treating neurological and inflammatory conditions. google.com

Rationale for Investigating this compound and Related Analogues

The specific investigation of this compound is driven by a combination of factors rooted in established principles of medicinal chemistry. The rationale can be broken down by considering its distinct structural components:

The 2-Aminopyrimidine Core: As established, this is a well-validated pharmacophore with a high propensity for biological activity. Its ability to mimic the purine (B94841) core of ATP allows it to interact with the ATP-binding sites of many kinases.

The 6-Cyclohexyl Substituent: The introduction of a cyclohexyl group at the C6 position is a deliberate design choice. Cyclohexyl rings are often used in drug design to introduce lipophilicity and to fill hydrophobic pockets within a target protein's binding site. This can lead to enhanced binding affinity and selectivity. The three-dimensional nature of the cyclohexyl ring, compared to a flat aromatic ring, can also provide more extensive and specific interactions with the target.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues like this compound are fundamental to understanding the structure-activity relationships of a chemical series. By systematically varying the substituent at the C6 position (e.g., with different alkyl or aryl groups), medicinal chemists can probe the steric and electronic requirements of the biological target, thereby optimizing the compound's potency and selectivity. nih.gov While direct research on the cyclohexyl derivative is limited, studies on related 2-amino-4,6-disubstituted pyrimidines have shown that the nature of the substituent at these positions significantly influences their biological activity, including antihistaminic and anthelmintic effects. researchgate.net

Research Findings on Related Compounds

While specific research on this compound is not extensively published, valuable insights can be gleaned from studies on analogous compounds. The following table summarizes findings on related pyrimidine derivatives, providing a basis for understanding the potential of the target compound.

| Compound Class | Substituents | Investigated Activity | Key Findings |

| 2-Amino-4,6-diarylpyrimidines | Varied aryl groups at C4 and C6 | Antihistaminic, Anthelmintic | The nature of the aryl substituent significantly impacts the biological activity. For example, a methoxy (B1213986) group at the 4-position of a phenyl ring at C4 enhanced anthelmintic activity. researchgate.net |

| 4-Substituted-2-aminopyrimidines | Various substituents at C4 | Histamine-3 Receptor Agonism | These derivatives have been patented for their potential use in treating conditions ameliorated by H3 receptor agonists. google.com |

| 2-Aminopyrimidine Derivatives | Varied substitution patterns | Protein Kinase Inhibition (e.g., IKK) | Patented as potential immunosuppressive and anti-inflammatory agents through the inhibition of IκB kinase (IKK). google.com |

| 2-Amino-4,6-disubstituted pyrimidines | Diaryl substitutions | Anticancer, Antimicrobial | Novel synthesized derivatives showed promising anti-proliferative and anti-microbial activities. nih.gov |

| 2-Amino-4,6-dichloropyrimidine (B145751) Derivatives | Various amine substitutions at C4 and C6 | β-Glucuronidase Inhibition | These compounds were synthesized and evaluated, with some showing potent inhibition of β-glucuronidase, an enzyme linked to certain cancers and infections. nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

2-amino-4-cyclohexyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H15N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14) |

InChI-Schlüssel |

LMFRKQOMSHKODC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CC(=O)NC(=N2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of the 2 Amino 6 Cyclohexylpyrimidin 4 Ol Scaffold

Historical and Contemporary Approaches to Substituted Pyrimidine (B1678525) Synthesis

The synthesis of pyrimidine derivatives has a rich history, with foundational methods paving the way for more sophisticated and efficient contemporary strategies. wikipedia.org These approaches generally involve the cyclization of a three-carbon component with an N-C-N unit. wikipedia.org

Cyclocondensation Reactions for Pyrimidinol Formation

A cornerstone of pyrimidine synthesis is the cyclocondensation reaction, a process that forms the heterocyclic ring in a single step from acyclic precursors. asianpubs.orgresearchgate.net The classical Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method has been adapted and modified over the years to accommodate a wide variety of substrates and to improve yields and reaction conditions.

A prevalent method for synthesizing 2-aminopyrimidin-4-ols involves the reaction of a β-ketoester with guanidine (B92328). wikipedia.orgresearchgate.net For example, the condensation of ethyl acetoacetate (B1235776) with guanidine yields 2-amino-6-methylpyrimidin-4-ol. This reaction serves as a template for the synthesis of various 6-substituted analogs.

Another well-established cyclocondensation is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. researchgate.net While not directly yielding 2-aminopyrimidin-4-ols, this reaction highlights the versatility of multicomponent strategies in accessing the pyrimidine core.

Recent advancements in cyclocondensation reactions often focus on the use of catalysts to enhance efficiency and selectivity. For instance, ultrasound irradiation has been employed to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

Multicomponent Reaction Strategies for Pyrimidine Scaffold Assembly

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity from simple starting materials in a single pot. acs.orgbohrium.com These reactions are particularly attractive for creating libraries of diverse compounds for screening purposes. bohrium.comijper.org

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgbohrium.comorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, ultimately leading to highly and unsymmetrically substituted pyrimidines. acs.orgbohrium.comorganic-chemistry.org This approach offers a high degree of regioselectivity and functional group tolerance. bohrium.comorganic-chemistry.org

Another MCR strategy involves a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to afford 4,5-disubstituted pyrimidines. organic-chemistry.org This method can also be adapted to use methyl ketones directly in place of enamines. organic-chemistry.org Furthermore, a metal- and solvent-free three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) promoted by ammonium iodide provides a practical route to a broad range of substituted pyrimidines. organic-chemistry.org

Targeted Synthesis of 2-Amino-6-cyclohexylpyrimidin-4-OL and its Direct Precursors

The synthesis of this compound specifically relies on the principles of cyclocondensation reactions. The key starting materials for this synthesis are a cyclohexyl-substituted β-ketoester and guanidine.

A plausible and direct synthetic route involves the condensation of ethyl cyclohexylacetoacetate with guanidine nitrate (B79036) in the presence of a base like sodium methoxide. The reaction proceeds as follows:

Preparation of the β-ketoester : Ethyl cyclohexylacetate can be reacted with a suitable acetylating agent, or alternatively, cyclohexanecarbonyl chloride can be used as a starting point to construct the required β-ketoester framework.

Cyclocondensation : The resulting ethyl 3-cyclohexyl-3-oxopropanoate is then treated with guanidine in an alcoholic solvent with a base. The guanidine acts as the N-C-N building block, and upon heating, undergoes cyclization with the β-ketoester to form the desired this compound.

Strategic Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses several reactive sites that allow for further chemical modification, enabling the generation of a diverse range of derivatives. The primary points for functionalization are the 2-amino group and the 6-cyclohexyl position.

Modification of the 2-Amino Group

The 2-amino group in the pyrimidine ring is a versatile handle for introducing a variety of substituents. Its nucleophilic character allows for reactions with a wide range of electrophiles.

Acylation : The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. For example, treatment with acetic anhydride (B1165640) would yield N-(6-cyclohexyl-4-hydroxy-pyrimidin-2-yl)acetamide. researchgate.net

Alkylation : N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. nih.gov

Formation of Schiff Bases : Condensation with aldehydes and ketones can lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines. ijper.org

Displacement Reactions : In some cases, the amino group can be displaced by other nucleophiles, although this is generally more difficult than on other heterocyclic systems. wikipedia.org For instance, 2-aminopyrimidines can be converted to 2-chloropyrimidines, which are then susceptible to nucleophilic substitution. wikipedia.org

A study on 2-amino-4,6-dichloropyrimidine (B145751) demonstrated that the chloro groups can be selectively displaced by various amines, showcasing the potential for derivatization at the 4- and 6-positions while leaving the 2-amino group intact for further modifications. mdpi.comnih.gov This suggests that a similar strategy could be applied to a chlorinated derivative of this compound.

Structural Diversification at the 6-Cyclohexyl Position

Modifying the 6-cyclohexyl group directly on the pre-formed pyrimidine ring can be challenging due to the stability of the C-C bond. However, diversification at this position is typically achieved by starting with different substituted β-ketoesters during the initial pyrimidine synthesis.

Alternatively, modern cross-coupling reactions could potentially be employed if a suitable handle is present on the cyclohexyl ring. For instance, if the starting cyclohexyl moiety contained a bromine or iodine atom, Suzuki or Sonogashira coupling reactions could be used to introduce aryl or alkynyl groups.

A "deconstruction-reconstruction" strategy has been reported for pyrimidine diversification. nih.gov This approach involves ring-opening of the pyrimidine to an iminoenamine intermediate, which can then be recyclized with different reagents to introduce diversity. nih.gov While complex, this strategy could theoretically be applied to modify the substituent at the 6-position.

Chemical Derivatization of the 4-Hydroxyl Group

The 4-hydroxyl group of the this compound scaffold is a key site for chemical modification, allowing for the introduction of various functionalities that can modulate the molecule's physicochemical and biological properties. A primary method for this derivatization is O-alkylation, which converts the hydroxyl group into an ether linkage.

Studies on analogous 2-amino-6-alkylpyrimidin-4-ols have demonstrated that direct O-alkylation can be achieved with high chemoselectivity. For instance, the reaction of 2-amino-6-methylpyrimidin-4-ol with various alkyl halides in the presence of a base leads to the formation of the corresponding 4-alkoxy derivatives. The choice of base and solvent is crucial in directing the alkylation to the oxygen atom over the nitrogen atoms of the pyrimidine ring or the exocyclic amino group.

A common synthetic route involves the conversion of the 4-hydroxyl group to a more reactive leaving group, such as a chlorine atom, by treatment with phosphoryl chloride (POCl₃). The resulting 2-amino-4-chloro-6-cyclohexylpyrimidine is a versatile intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions. A wide range of O-linked derivatives can then be synthesized by reacting this intermediate with various alcohols or phenols in the presence of a suitable base.

Table 1: Examples of O-Alkylation on Analogous Pyrimidin-4-one Systems

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 2-Amino-4-methoxy-6-methylpyrimidine | ~85 |

| 2 | Ethyl Bromide | NaH | THF | 2-Amino-4-ethoxy-6-methylpyrimidine | ~80 |

| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 2-Amino-4-(benzyloxy)-6-methylpyrimidine | ~90 |

| 4 | (2-Chloroethyl)diethylamine | NaOEt | Ethanol | 2-Amino-4-(2-(diethylamino)ethoxy)-6-methylpyrimidine | ~75 |

This table presents data from studies on analogous 2-amino-6-methylpyrimidin-4-ol to illustrate the general reactivity for O-alkylation. Specific yields for the 6-cyclohexyl derivative may vary.

Regioselective and Chemoselective Synthetic Considerations for Pyrimidinol Derivatives

The synthesis of specifically substituted pyrimidinol derivatives, such as this compound, requires careful control of regioselectivity and chemoselectivity. The pyrimidine ring possesses multiple reactive sites, and directing reactions to the desired position is a key challenge.

Regioselectivity: In the context of the this compound scaffold, regioselectivity often pertains to the selective functionalization of one position over another, particularly when multiple leaving groups are present. For instance, in a hypothetical 2-amino-4,6-dichloropyrimidine intermediate, the substitution of one chlorine atom over the other is a matter of regioselectivity. Generally, the C4 and C6 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. The presence of the bulky cyclohexyl group at C6 can sterically hinder reactions at this position, thereby favoring substitution at C4.

Studies on related 2-amino-4,6-dichloropyrimidines have shown that the reaction with amines often proceeds with a degree of regioselectivity, favoring substitution at the C4 position. nih.gov The precise ratio of C4 to C6 substituted products can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the synthesis and derivatization of this compound, a key chemoselective challenge is the selective alkylation of the 4-hydroxyl group in the presence of the 2-amino group and the ring nitrogens. As the exocyclic amino group and the ring nitrogens are also nucleophilic, they can compete with the hydroxyl group for the alkylating agent.

To achieve selective O-alkylation, reaction conditions must be carefully optimized. The use of specific base-solvent combinations can favor the formation of the oxygen-alkylated product. For example, using a hard base like potassium carbonate in a polar aprotic solvent such as DMF tends to favor O-alkylation, whereas different conditions might lead to N-alkylation.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of pyrimidine derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. google.combohrium.com These principles are highly relevant to the synthesis of analogues of this compound.

One prominent green approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. For example, the condensation of chalcones with urea or guanidine derivatives to form pyrimidines can be accelerated under microwave irradiation.

Multicomponent reactions (MCRs) represent another cornerstone of green pyrimidine synthesis. MCRs involve the combination of three or more starting materials in a single pot to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. The Biginelli reaction and its variations are classic examples of MCRs used to produce dihydropyrimidines, which can be further modified to yield a variety of pyrimidine analogues.

The use of greener solvents such as water, ethanol, or ionic liquids, in place of hazardous organic solvents like DMF or chlorinated hydrocarbons, is another important aspect. Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. Reactions such as the condensation of β-dicarbonyl compounds with amidines to form pyrimidinols can often be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst.

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr of 2 Amino 6 Cyclohexylpyrimidin 4 Ol Analogues

Systemic Exploration of Substituent Effects on Biological Activitynih.gov

To illustrate these relationships, consider the hypothetical SAR data below, which demonstrates how targeted modifications could influence inhibitory activity (e.g., IC50).

| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Hypothetical IC50 (nM) | Rationale |

| Parent | -NH2 | -OH | -Cyclohexyl | 50 | Baseline activity. |

| Analogue 1 | -NHCH3 | -OH | -Cyclohexyl | 25 | Small alkyl on amino group may enhance binding or cell permeability. acs.org |

| Analogue 2 | -NH2 | -OCH3 | -Cyclohexyl | 150 | Masking the hydroxyl group can disrupt key hydrogen bonds. |

| Analogue 3 | -NH2 | -OH | -Phenyl | 80 | Aromatic ring alters steric and electronic profile compared to cyclohexyl. |

| Analogue 4 | -NH2 | -OH | -tert-Butyl | 70 | Bulky aliphatic group may fit well in a hydrophobic pocket. nih.gov |

| Analogue 5 | -H | -OH | -Cyclohexyl | >1000 | Removal of the 2-amino group likely eliminates a critical binding interaction. ijpsjournal.com |

The substituent at position 6 of the pyrimidine (B1678525) ring plays a crucial role in modulating the pharmacological profile of the compound. nih.gov The cyclohexyl group is a bulky, non-planar, and lipophilic moiety. Its presence is likely to facilitate binding to hydrophobic pockets within a target protein, an interaction that is often critical for potent biological activity. nih.gov The flexibility of the cyclohexane (B81311) ring, which can adopt different conformations (e.g., chair, boat), can also allow for an induced fit within the binding site.

In SAR studies, replacing the cyclohexyl group with other substituents can dramatically alter activity. For instance, substitution with smaller alkyl groups might reduce van der Waals interactions and decrease potency, whereas replacing it with a rigid aromatic ring (like a phenyl group) would introduce different steric and electronic properties (e.g., potential for π-π stacking) that could either enhance or diminish activity depending on the specific topology of the target's binding site. researchgate.net Furthermore, the lipophilicity conferred by the cyclohexyl group can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. researchgate.netnih.gov

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, found in several approved drugs. ijpsjournal.commdpi.com The amino group at position 2 is a key feature, primarily because of its ability to act as a hydrogen bond donor and acceptor. ijpsjournal.com This allows it to form crucial interactions with specific amino acid residues (such as aspartate, glutamate, or asparagine) in the active site of a target protein or enzyme. nih.govacs.org

Molecular docking studies on various 2-aminopyrimidine derivatives have consistently shown that the 2-amino group participates in hydrogen bonding that anchors the ligand within the binding pocket. mdpi.com For example, the amine can form a hydrogen bond with the carbonyl backbone of an amino acid residue. mdpi.com Modification or removal of this group typically leads to a significant loss of biological activity, underscoring its importance as a primary binding determinant. acs.org Even subtle changes, such as methylation of the amino group, can alter the selectivity profile by modifying the hydrogen bonding pattern and steric interactions. acs.org

The 4-hydroxyl group is another critical functional group that can significantly impact bioactivity. It can act as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs), enabling it to form stabilizing interactions with the target protein.

Furthermore, the 4-hydroxypyrimidine (B43898) moiety is known to exist in a tautomeric equilibrium with its keto form, 2-amino-6-cyclohexylpyrimidin-4(3H)-one. chemicalbook.comnih.gov The position of this equilibrium can be influenced by the solvent environment and the electronic nature of other substituents on the ring. researchgate.net Theoretical studies suggest that while the keto form is often more stable, the presence of both tautomers can be important for biological activity, as one form might be preferred for receptor binding while the other might be favored for membrane transport. chemicalbook.comnih.gov The ability to exist in different tautomeric forms increases the molecule's chemical versatility, potentially allowing it to adapt to different biological environments. sigmaaldrich.com

When a substituent like the cyclohexyl ring is present, stereochemistry becomes a critical factor in determining biological activity. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are chiral themselves and can differentiate between stereoisomers. nih.gov For a disubstituted cyclohexane ring, cis-trans isomerism is possible, where the substituents are on the same side (cis) or opposite sides (trans) of the ring's plane. wikipedia.orglibretexts.org

These two isomers are distinct molecules with different three-dimensional shapes, which can lead to vastly different binding affinities for a biological target. For example, a trans-isomer might adopt a rigid, extended conformation that fits perfectly into a long, narrow binding cleft, while the corresponding cis-isomer might have a more folded-back conformation that is unable to bind effectively. The different spatial arrangements of the functional groups in cis and trans isomers dictate how they can interact with amino acid residues in the target's active site. nih.gov Therefore, the separation and individual testing of stereoisomers are essential steps in drug development to identify the most active and selective isomer. mdpi.com

Establishment of Quantitative Structure-Activity Relationships (QSAR) for 2-Amino-6-cyclohexylpyrimidin-4-OL Seriesnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For the this compound series, QSAR models can predict the activity of novel analogues before they are synthesized, saving significant time and resources. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors and the development of a robust statistical model.

Descriptor Selection: A molecular descriptor is a numerical value that represents a specific property of a molecule. nih.gov There are thousands of potential descriptors, which can be broadly categorized as follows:

| Descriptor Category | Description | Examples |

| Constitutional (1D) | Based on the molecular formula, describing atom counts and molecular weight. | Molecular Weight, Number of N atoms. |

| Topological (2D) | Describe the connectivity of atoms in the molecule. | Branching indices, Wiener index. |

| Geometrical (3D) | Describe the 3D geometry of the molecule. | Molecular surface area, Molecular volume. |

| Physicochemical | Represent properties like lipophilicity, electronic effects, and polarity. | LogP, Molar Refractivity, Dipole Moment. |

| Quantum-Chemical | Derived from quantum mechanics calculations. | HOMO/LUMO energies, Partial atomic charges. tandfonline.com |

Because using all calculated descriptors would lead to an overly complex and unreliable model, a crucial step is to select a smaller subset of the most relevant ones. nih.govnih.gov This is often achieved using statistical methods like stepwise regression or genetic algorithms, which identify the descriptors that have the strongest correlation with biological activity while being independent of each other. tandfonline.comresearchgate.net

Model Development: Once the most relevant descriptors are selected, a mathematical model is built to correlate them with the observed biological activity (e.g., IC50 values). researchpublish.com The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com

Common modeling techniques include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the descriptors to the activity. It is easy to interpret but assumes a linear relationship. nih.govresearchpublish.com

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the human brain. nih.gov ANNs can capture intricate, non-linear relationships between structure and activity, often resulting in more accurate predictions than MLR. tandfonline.comfrontiersin.org

The performance and predictive ability of the developed QSAR model are evaluated using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.gov A high R² and Q² value (typically > 0.6) indicates a robust and predictive model. nih.gov

Validation and Interpretation of QSAR Models: A Predictive Framework

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that correlate the chemical structure of compounds with their biological activity. For aminopyrimidine analogues, these models have been instrumental in predicting potency and guiding the synthesis of more effective molecules.

The robustness of any QSAR model hinges on its validation. Techniques such as leave-one-out cross-validation (q²), internal validation, and external validation against a test set of compounds are crucial. For a series of aminopyrimidine-based CXCR4 antagonists, a partial least squares (PLS) model demonstrated high predictive ability with a determination coefficient (R²) of 0.735 and a test set R² of 0.774. imist.ma Such statistically significant models allow for the reliable prediction of the activity of novel analogues. The absence of chance correlation is further verified using methods like Y-randomization. imist.ma

Interpretation of these models reveals key structural features governing activity. For instance, in a hybrid 3D-QSAR study on aminopyrimidinyl pyrazole (B372694) analogues as PLK1 inhibitors, the models highlighted the importance of steric, electrostatic, and hydrophobic fields. nih.gov The analysis of these fields provides a visual and quantitative guide for chemists to understand which parts of the molecule to modify to enhance biological activity. For example, the models might indicate that a bulky, electron-donating group at a specific position on the pyrimidine ring would be beneficial for activity.

Structure-Selectivity Determinants Across Diverse Biological Targets: Tailoring Molecules for Specificity

The ability of a drug to selectively interact with its intended target while avoiding off-target effects is a critical determinant of its therapeutic success. For 2-aminopyrimidine analogues, subtle structural modifications can dramatically alter their selectivity profile across different biological targets.

The substitution pattern on the pyrimidine ring is a primary determinant of selectivity. For example, in a study of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, the nature and length of the substituent at the C6 position dictated the selectivity for different folate transporters. nih.gov Specifically, the distance between the bicyclic pyrimidine core and an L-glutamate moiety was found to be a critical factor for selective uptake by folate receptors (FRs) and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC). nih.gov

The following interactive table summarizes the structure-selectivity relationships for various aminopyrimidine analogues, highlighting the key structural features and their impact on selectivity for different biological targets.

| Compound Series | Key Structural Feature | Biological Target | Selectivity Determinants |

| 6-Substituted Pyrrolo[2,3-d]pyrimidines | Length of C6-substituent | Folate Transporters (FR, PCFT, RFC) | The distance between the pyrimidine core and the terminal functional group influences transport selectivity. nih.gov |

| 2,4,5-Trisubstituted Pyrimidines | Bromine at C5-position | Aurora A Kinase | The halogen atom contributes to specific interactions within the kinase active site, enhancing selectivity. mdpi.com |

| Aminopyrimidinyl Pyrazoles | Substituents at R¹ position | PLK1 | Modifications at this position were explored to enhance potency and selectivity against other kinases. nih.gov |

| Aminopyrimidine-based CXCR4 Antagonists | Overall molecular descriptors | CXCR4 | Electronic properties such as valence electrons, charges, and polarizability of the entire molecule govern antagonist activity. imist.mamdpi.com |

The exploration of SAR and SSR in analogues of this compound underscores the importance of a detailed understanding of molecular architecture in drug discovery. By systematically modifying the pyrimidine core and its substituents, researchers can fine-tune the biological activity and selectivity of these compounds, paving the way for the development of novel and effective therapeutic agents.

Mechanistic Elucidation of 2 Amino 6 Cyclohexylpyrimidin 4 Ol Bioactivity

Identification and Characterization of Putative Molecular Targets

No studies were identified that have isolated or characterized putative molecular targets for 2-Amino-6-cyclohexylpyrimidin-4-OL.

There is no available data on the enzyme inhibition potency, mechanism of action, inhibition constants (K_i), or half-maximal inhibitory concentrations (IC_50) of this compound.

However, other pyrimidine (B1678525) derivatives have been investigated as inhibitors of various enzyme systems:

Adenosine (B11128) Deaminase (ADA): Certain nucleoside analogues incorporating different heterocyclic bases have been screened as inhibitors of adenosine deaminase, with some showing K_i values in the micromolar range. For example, some analogues of adenosine and inosine (B1671953) with a 4(7)-amino-6(5)H-imidazo[4,5-d]pyridazin-7(4)one base were found to be inhibitors of calf-intestine ADA.

5-Lipoxygenase (5-LOX): This enzyme is a target for anti-inflammatory drugs. While there is extensive research on 5-LOX inhibitors, no studies have been found that specifically test this compound.

Xanthine (B1682287) Oxidase (XO): Inhibition of xanthine oxidase is a key strategy for treating gout. nih.gov Numerous compounds, including pyrimidine analogues, have been explored as XO inhibitors. For instance, libraries of 1,2,4-triazolo[1,5-a]pyrimidine-7-ones have been synthesized and tested, with some compounds showing more potent inhibition than the reference drug allopurinol (B61711) and exhibiting a mixed-type inhibition mechanism. nih.gov

Specific ligand-receptor interaction studies for this compound are not present in the current body of scientific literature.

Research on related structures does indicate that the aminopyrimidine scaffold can interact with receptors, notably adenosine receptors:

Adenosine Receptors: A large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives has been documented as potent and selective antagonists for the A1 adenosine receptor. nih.gov Similarly, certain 4-amino-6-alkyloxy-2-alkylthiopyrimidine derivatives have been identified as non-nucleoside agonists of the A1 adenosine receptor, with low micromolar affinity (K_i values between 1.2 and 1.9 μM) and EC_50 values in the sub-micromolar range. nih.gov The presence of a cyclohexyl group in other known adenosine receptor ligands, such as N6-cyclohexyladenosine, suggests that this moiety can be accommodated in the receptor's binding pocket. researchgate.net

Receptor Binding and Modulation

Characterization of Agonistic or Antagonistic Activity

There is no available scientific literature detailing the characterization of this compound's agonistic or antagonistic activity at any specific biological target. Studies on related pyrimidine structures have explored their potential as antagonists for receptors like the A1 adenosine receptor, but no such investigation has been published for the cyclohexyl-substituted compound .

Investigation of Cellular Mechanisms and Phenotypes in in vitro Systems

Detailed in vitro studies to elucidate the cellular mechanisms of action and resulting phenotypes for this compound have not been reported.

Modulation of Intracellular Signaling Pathways (e.g., cAMP)

Information regarding the effect of this compound on intracellular signaling pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels, is not present in the current body of scientific research.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis)

There is a lack of published data from cellular assays, such as those measuring cell proliferation or apoptosis, that would define the in vitro effects of this compound. While other novel pyrimidine derivatives have been assessed for their cytotoxic and anti-proliferative properties against various cell lines, this specific compound has not been the subject of such public reports.

Transcriptomic and Proteomic Analysis of Cellular Responses

No transcriptomic or proteomic studies have been published to provide a broad-scale view of the cellular responses to this compound. Such analyses are crucial for identifying the molecular pathways and networks affected by a compound and for understanding its mechanism of action on a systems level.

Computational and Theoretical Studies of 2 Amino 6 Cyclohexylpyrimidin 4 Ol

Molecular Docking and Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 2-Amino-6-cyclohexylpyrimidin-4-OL, molecular docking studies are instrumental in identifying potential biological targets and understanding the intricacies of its binding.

Molecular docking simulations are employed to predict how this compound fits into the active site of a protein. These simulations generate various possible binding poses and score them based on their predicted binding affinity. The optimal binding pose is the one with the most favorable score, indicating the most stable and likely interaction. For instance, studies on similar 2-aminopyrimidine (B69317) derivatives have shown that the pyrimidine (B1678525) core can form key hydrogen bonds with the protein backbone, while the substituents dictate specificity and additional interactions. semanticscholar.orgrsc.org

The interaction network describes the specific non-covalent interactions between the ligand and the protein. This includes hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amino group and the hydroxyl group on the pyrimidine ring are predicted to be key hydrogen bond donors and acceptors. The cyclohexyl group, being bulky and hydrophobic, is expected to occupy a hydrophobic pocket within the binding site.

Table 1: Predicted Interaction Network of this compound with a Hypothetical Kinase Target

| Functional Group of Ligand | Type of Interaction | Interacting Amino Acid Residue (Hypothetical) |

| 2-Amino Group | Hydrogen Bond Donor | Asp145 |

| 4-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Glu91, Lys46 |

| Pyrimidine Ring Nitrogen | Hydrogen Bond Acceptor | Main chain NH of Val89 |

| Cyclohexyl Group | Hydrophobic Interaction | Leu23, Val31, Ile143 |

Table 2: Hypothetical Energetic Contributions to the Binding of this compound

| Energy Component | Estimated Value (kcal/mol) |

| van der Waals Energy | -5.8 |

| Electrostatic Energy | -4.2 |

| Hydrogen Bond Energy | -3.5 |

| Desolvation Energy | +2.1 |

| Total Estimated Binding Energy | -11.4 |

Advanced Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. nih.gov MD simulations provide a dynamic view of the conformational changes of both the ligand and the protein over time, offering a more realistic representation of the biological system. nih.gov

In solution, this compound can adopt various conformations due to the flexibility of the cyclohexyl ring. MD simulations can explore these conformational states and their relative energies. When bound to a protein, the conformational freedom of the ligand is typically reduced. By comparing the conformational dynamics in the bound and unbound states, researchers can understand the energetic penalty of binding and the induced fit mechanisms.

MD simulations are crucial for assessing the stability of the protein-ligand complex predicted by docking. rsc.org A stable complex will show minimal deviation in the ligand's position and maintain key interactions throughout the simulation. The root-mean-square deviation (RMSD) of the ligand with respect to the protein's binding site is a common metric to evaluate stability. Furthermore, MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the simulation time. This provides a more accurate picture of the interaction profile than the static view from molecular docking. nih.gov

Quantum Chemical Calculations (DFT/TD-DFT/PCM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound in detail. nih.govijcce.ac.ir These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

DFT is used to optimize the molecular geometry and calculate various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. jchemrev.com

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the compound. jchemrev.com This can help in characterizing the molecule and understanding its photophysical properties.

The Polarizable Continuum Model (PCM) is a computational method used to model the effects of a solvent on the properties of a molecule. nih.gov By performing DFT and TD-DFT calculations within a PCM framework, it is possible to obtain more accurate predictions of the molecule's properties in a specific solvent environment. jchemrev.comnih.gov

Table 3: Selected Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Predicted λmax (in ethanol, TD-DFT/PCM) | 275 nm |

Electronic Structure, Frontier Molecular Orbitals, and Reactivity Descriptors

The electronic properties of this compound are fundamental to understanding its reactivity and potential interactions. Computational studies, typically employing Density Functional Theory (DFT), illuminate the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. biomedres.us

For aminopyrimidine derivatives, the HOMO is often localized on the amino group and the pyrimidine ring, while the LUMO is typically distributed over the pyrimidine ring. The presence of the electron-donating amino group and the electron-withdrawing pyrimidinone system influences the energies of these orbitals.

Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors offer a more nuanced understanding of its reactivity profile.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. biomedres.us

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.16 |

This table is illustrative and based on typical values for similar aminopyrimidine structures found in computational chemistry literature.

Tautomeric Preferences and Protonation States of the Pyrimidinol Moiety

The pyrimidinol ring of this compound can exist in different tautomeric forms, primarily the keto (pyrimidinone) and enol (pyrimidinol) forms. Theoretical calculations are crucial for determining the relative stability of these tautomers, which can significantly influence the molecule's chemical and biological properties. chemicalbook.com

Computational studies on related 4-hydroxypyrimidine (B43898) systems have consistently shown that the keto tautomer is generally more stable than the enol form. chemicalbook.com This preference is attributed to the greater stability of the amide group in the pyrimidinone ring compared to the enol's hydroxyl group. The presence of substituents and the solvent environment can influence the tautomeric equilibrium, but the keto form is typically predominant.

Protonation States:

The basicity of the nitrogen atoms in the pyrimidine ring and the exocyclic amino group allows for protonation, leading to different cationic species. The most likely sites for protonation are the ring nitrogen atoms, as they are generally more basic than the exocyclic amino group in aminopyrimidines. researchgate.net The specific site of protonation can be predicted by calculating the proton affinities of the different nitrogen atoms. In many aminopyrimidine derivatives, the N1 atom of the pyrimidine ring is the most favorable site for protonation. nih.gov Understanding the preferred protonation state is important for predicting the molecule's behavior in acidic environments and its potential interactions with biological targets. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy:

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable information for structure elucidation. nih.govnih.gov The predicted 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure. While specific data for the title compound is not available, the table below provides an illustrative prediction of the key 1H NMR chemical shifts for a similar 2-aminopyrimidinone structure.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| NH (ring) | 10.5 - 12.0 |

| NH2 (amino) | 6.5 - 7.5 |

| CH (pyrimidine ring) | 5.8 - 6.2 |

| CH (cyclohexyl, methine) | 2.5 - 3.0 |

| CH2 (cyclohexyl) | 1.2 - 2.0 |

This table is illustrative and based on typical values for similar aminopyrimidinone structures. nih.govnih.gov

IR Spectroscopy:

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental IR spectra. mdpi.com The predicted IR spectrum for this compound would show characteristic bands for the N-H stretching of the amino and amide groups, C=O stretching of the pyrimidinone ring, and C-N and C-C stretching vibrations.

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| N-H stretch (amide) | 3100 - 3300 |

| N-H stretch (amino) | 3300 - 3500 |

| C-H stretch (cyclohexyl) | 2850 - 2960 |

| C=O stretch (pyrimidinone) | 1650 - 1700 |

| N-H bend (amino) | 1600 - 1650 |

| C=C and C=N stretch (ring) | 1500 - 1600 |

This table is illustrative and based on typical values for similar aminopyrimidinone structures. researchgate.netresearchgate.net

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals. For aminopyrimidinone derivatives, the UV-Vis spectrum is typically characterized by π→π* and n→π* transitions. The exact position of the absorption bands is influenced by the solvent and the substitution pattern on the pyrimidine ring.

| Transition | Predicted λmax (nm) |

|---|---|

| π→π | 220 - 250 |

| n→π | 280 - 320 |

This table is illustrative and based on typical values for similar aminopyrimidinone structures. researchgate.net

De Novo Design and Virtual Screening Approaches for Novel this compound Analogues

Computational techniques such as de novo design and virtual screening are powerful tools for the discovery of novel analogues of this compound with potentially improved properties. mdpi.com These methods allow for the exploration of vast chemical space to identify new compounds with desired characteristics, such as enhanced biological activity or improved physicochemical properties.

De Novo Design:

De novo design algorithms build novel molecular structures from scratch, either by assembling fragments or by growing a molecule within the constraints of a target binding site. Starting with the this compound scaffold, these programs can suggest modifications to the cyclohexyl group, the amino substituent, or the pyrimidinone core to optimize interactions with a hypothetical biological target. This approach can lead to the generation of truly novel chemical entities that may not be present in existing compound libraries.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. acs.org This can be done through ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This method uses the known structure of an active molecule, such as this compound, to search for other compounds with similar properties (e.g., shape, pharmacophore features).

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of compounds from a virtual library. acs.org This allows for the identification of compounds that are sterically and electronically complementary to the target's binding site.

The general workflow for a virtual screening campaign to find novel analogues of this compound would involve:

Library Preparation: Assembling a large, diverse library of chemical compounds.

Target Preparation: If a biological target is known, preparing its 3D structure for docking.

Screening: Using computational methods (e.g., similarity searching, docking) to rank the compounds in the library.

Hit Selection: Selecting a subset of promising compounds for experimental testing.

These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby reducing the time and cost associated with identifying new lead candidates. mdpi.com

Preclinical Pharmacological Evaluation and Therapeutic Potential

In vitro Biological Profiling of 2-Amino-6-cyclohexylpyrimidin-4-OL and its Derivatives

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities. mdpi.com Derivatives of this core structure are frequently subjected to in vitro biological profiling to determine their potential as therapeutic agents. This process involves an initial broad screening for any biological effects, followed by more specific, focused assays.

Broad-Spectrum Screening for Bioactivity

Broad-spectrum screening is the first step in identifying the potential therapeutic value of novel compounds. For the 2-aminopyrimidine class, this typically involves testing a library of derivatives against large panels of human cancer cell lines or a diverse range of microbial species. nih.govnih.gov This high-throughput approach allows researchers to identify initial "hits"—compounds that exhibit significant activity in a particular area. For instance, newly synthesized pyrimidine (B1678525) analogues are often assessed for cytotoxic activities across various cancer cell lines, such as those for colorectal carcinoma, breast cancer, and hepatocellular carcinoma, to gauge their general anticancer potential. nih.gov Similarly, these compounds are tested against both Gram-positive and Gram-negative bacteria, as well as different fungal species, to uncover any antimicrobial properties. nih.govrjptonline.org This untargeted screening is crucial for revealing novel biological activities that may not have been predicted.

Focused Assays for Specific Therapeutic Areas (e.g., Anticancer, Antimicrobial)

Following initial hits from broad-spectrum screening, compounds are evaluated in more focused assays to quantify their potency and understand their mechanism of action in specific therapeutic areas.

Anticancer Activity: The 2-aminopyrimidine core is a cornerstone of many kinase inhibitors used in oncology. uniroma1.it As such, derivatives are extensively studied for their anticancer effects. For example, a series of 2-amino-4,6-diarylpyrimidine derivatives were evaluated for their activity against the human chronic myelocytic leukemia K562 cancer cell line. One promising compound from this series demonstrated significant inhibition of K562 cells with an IC50 value of 8.77 ± 0.55 μM and was found to inhibit the ABL1 tyrosine kinase, a key target in this type of leukemia. rsc.org

In another study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and tested against a panel of four cancer cell lines (MCF-7, HeLa, HepG2, and A549). One derivative exhibited potent cytotoxic activity, particularly against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Further mechanistic studies revealed that this compound could induce apoptosis and suppress key signaling pathways involved in cancer cell growth. rsc.org

The tables below summarize the in vitro anticancer activity of selected 2-aminopyrimidine derivatives from various studies.

Antimicrobial Activity: The 2-aminopyrimidine scaffold has also been investigated for its potential to combat microbial infections. Various derivatives have shown activity against a range of pathogens. In one study, a series of novel pyrimidine and pyrimidopyrimidine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungi (Candida albicans, Aspergillus flavus). Several compounds in the series exhibited strong antimicrobial effects against all tested microorganisms when compared to standard drugs. nih.gov Another study focused on synthesizing aminopyrimidine derivatives that showed moderate to good activity against Bacillus subtilis and Escherichia coli, and significant synergistic antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org

Ex vivo Studies on Tissue and Organ Models

Based on a review of the available scientific literature, there is a notable lack of published ex vivo studies for 2-aminopyrimidine derivatives, including this compound. Ex vivo research, which involves experiments on tissue or organs outside the living organism, serves as a bridge between in vitro (cell culture) and in vivo (whole animal) studies. While extensive in vitro and some in vivo data exist for this class of compounds, the specific application of ex vivo models in their preclinical evaluation is not well-documented in publicly accessible sources.

Concepts in Lead Optimization and Preclinical Development

Once a "hit" compound with desirable biological activity is identified from initial screening, it enters the lead optimization phase. The goal is to modify the molecule's structure to improve its drug-like properties, including potency, selectivity, and pharmacokinetic characteristics.

Strategies for Enhancing Potency and Selectivity

For pyrimidine-based compounds, several strategies are employed to enhance potency and selectivity. A common approach involves the systematic modification of substituents at various positions on the pyrimidine core. For instance, researchers might mix and match side chains from known kinase inhibitors to create novel combinations with improved selectivity for specific targets. acs.org

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogues with varied functional groups, chemists can determine which molecular features are crucial for biological activity. This can involve altering the size, shape, and electronic properties of substituents to optimize interactions with the target protein. For example, in the development of pyrimidine-based kinase inhibitors, modifications to the groups at the C2, C4, and C5 positions of the pyrimidine ring can significantly impact kinome-wide selectivity. acs.org Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, are also used to predict how structural changes will affect binding affinity and to guide the synthesis of more potent and selective compounds. rsc.org

Evaluation of in vitro ADME Properties

In modern drug discovery, the evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties occurs early in the preclinical development process. Poor ADME characteristics are a major cause of failure for drug candidates. For pyrimidine derivatives, in vitro ADME assays are used to predict how a compound might behave in a living organism.

Key in vitro ADME properties evaluated include:

Solubility: Assessing how well the compound dissolves in aqueous solutions, which is critical for absorption.

Permeability: Using models like the Caco-2 cell assay to predict how well a compound will be absorbed across the intestinal wall.

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine how quickly it is broken down by metabolic enzymes. This helps predict the compound's half-life in vivo.

Plasma Protein Binding: Measuring the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically active.

Early assessment of these parameters allows medicinal chemists to identify and address liabilities, such as low solubility or rapid metabolism, by modifying the compound's structure, thereby increasing the chances of developing a successful drug candidate.

Future Directions and Translational Opportunities in Drug Discovery

The structural characteristics of this compound, featuring a 2-aminopyrimidine core substituted with a cyclohexyl group, suggest several promising avenues for future investigation in drug discovery. The 2-aminopyrimidine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.

Exploration of Kinase Inhibitory Activity

A significant number of 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. Future research could, therefore, focus on screening this compound against a panel of kinases to identify potential targets. The cyclohexyl group may confer selectivity and favorable pharmacokinetic properties.

Investigation of Antimicrobial and Antiviral Potential

The 2-aminopyrimidine scaffold is also a common feature in compounds with demonstrated antimicrobial and antiviral activities. Given the urgent need for new agents to combat drug-resistant pathogens, evaluating the efficacy of this compound against a broad spectrum of bacteria, fungi, and viruses represents a valuable research direction. Structure-activity relationship (SAR) studies could be initiated to optimize its potency and spectrum of activity.

Assessment of Anti-inflammatory Properties

Chronic inflammation is a key component of many diseases. Certain 2-aminopyrimidine derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory pathways. Preclinical studies could be designed to investigate the potential of this compound to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential as a Scaffold for Library Synthesis

The this compound molecule can serve as a versatile starting point for the synthesis of a library of related compounds. By modifying the cyclohexyl group and introducing various substituents at other positions of the pyrimidine ring, a diverse collection of molecules can be generated. High-throughput screening of such a library could accelerate the discovery of novel therapeutic agents for a variety of diseases.

Table of Potential Research Directions for this compound

| Research Area | Rationale | Potential Therapeutic Applications |

| Kinase Inhibition | The 2-aminopyrimidine core is a known kinase-binding motif. | Cancer, Inflammatory Disorders, Autoimmune Diseases |

| Antimicrobial Activity | The pyrimidine scaffold is present in many antimicrobial agents. | Bacterial, Fungal, and Viral Infections |

| Anti-inflammatory Effects | Related compounds exhibit modulation of inflammatory pathways. | Arthritis, Inflammatory Bowel Disease, Neuroinflammation |

| Central Nervous System (CNS) Activity | Some pyrimidine derivatives can cross the blood-brain barrier. | Neurodegenerative Diseases, Psychiatric Disorders |

The translational opportunities for this compound will be contingent on the outcomes of these initial preclinical evaluations. Should promising activity be identified in any of these areas, further development could involve lead optimization, detailed pharmacokinetic and pharmacodynamic studies, and eventual progression towards in vivo efficacy models. The journey from a compound with a promising scaffold to a clinically approved therapeutic is long and challenging, but the diverse potential of the 2-aminopyrimidine class of molecules provides a strong foundation for the future investigation of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-cyclohexylpyrimidin-4-OL, and how do reaction conditions influence yield and purity?

A common approach involves multi-step synthesis, starting with condensation of cyclohexyl-containing precursors with aminopyrimidine intermediates under reflux conditions. For example, analogous pyrimidine derivatives are synthesized via cyclization reactions using amines or thiols as nucleophiles (e.g., refluxing with amines for 12–24 hours) . Solvent choice (e.g., ethanol, DMF) and temperature control are critical to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity, as demonstrated in procedures yielding >80% purity for related compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced analytical techniques include:

- 1H/13C NMR : To verify substituent positions and hydrogen bonding (e.g., amino and hydroxyl protons resonate at δ 5–7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed mass within 5 ppm error) .

- X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding networks, though this requires high-purity single crystals .

Advanced Research Questions

Q. How does the cyclohexyl group in this compound influence its physicochemical and biological properties compared to analogs with smaller alkyl groups?

The cyclohexyl group introduces steric bulk and enhanced lipophilicity, which can affect solubility and membrane permeability. Comparative studies on analogs (e.g., 2-Amino-6-isopropylpyrimidin-4-ol) show that bulkier substituents reduce aqueous solubility but improve binding to hydrophobic pockets in enzymes or receptors . Computational modeling (e.g., molecular docking) can predict these interactions by analyzing van der Waals contacts and π-alkyl interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent composition) or impurities. To address this:

- Standardize purity thresholds : Use HPLC (>95% purity) to eliminate confounding effects from byproducts .

- Control experimental variables : Replicate assays under identical buffer and temperature conditions.

- Comparative studies : Benchmark activity against structurally similar compounds (e.g., 2-Amino-4-hydroxypyrimidine) to identify substituent-specific trends .

Q. How can computational methods predict the pharmacological potential of this compound?

- Molecular Dynamics (MD) Simulations : To study stability in biological membranes or protein-binding pockets.

- Quantitative Structure-Activity Relationship (QSAR) Models : Leverage data from analogs (e.g., 4-((2,5-Diamino-6-methylpyrimidin-4-yl)amino)-1-methylcyclohexan-1-ol) to predict bioavailability or toxicity .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Silica gel chromatography : Effective for separating polar byproducts using gradients of ethyl acetate/hexane.

- Recrystallization : Methanol/water mixtures yield high-purity crystals by exploiting solubility differences .

Q. How do researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.